(2-Chloro-2-methylpropyl)benzene

Übersicht

Beschreibung

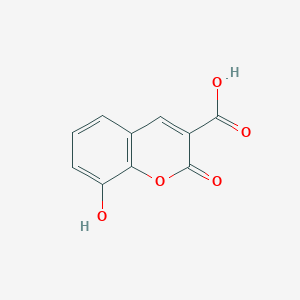

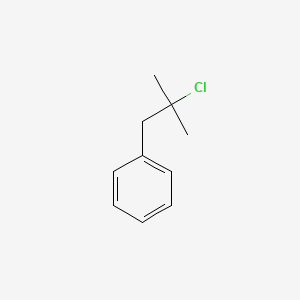

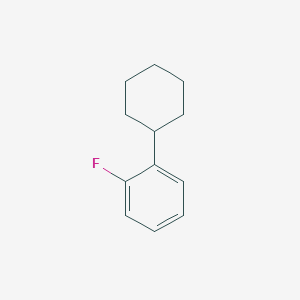

(2-Chloro-2-methylpropyl)benzene, also known as (2-Chlor-2-methylpropyl)benzol, is an organic compound with the molecular formula C10H13Cl . It has an average mass of 168.663 Da and a monoisotopic mass of 168.070572 Da .

Synthesis Analysis

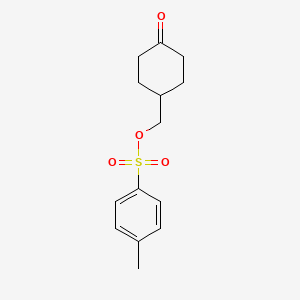

The synthesis of (2-Chloro-2-methylpropyl)benzene can be achieved through the Friedel-Crafts alkylation reaction . This reaction involves treating an aromatic compound with an alkyl chloride in the presence of AlCl3 to generate a carbocation electrophile .Molecular Structure Analysis

The molecular structure of (2-Chloro-2-methylpropyl)benzene consists of a benzene ring with a (2-Chloro-2-methylpropyl) group attached . The compound has a density of 1.0±0.1 g/cm3 and a molar volume of 166.7±3.0 cm3 .Physical And Chemical Properties Analysis

(2-Chloro-2-methylpropyl)benzene has a boiling point of 224.3±9.0 °C at 760 mmHg and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 44.2±3.0 kJ/mol and a flash point of 87.6±11.4 °C . The compound has a refractive index of 1.510 and a molar refractivity of 49.9±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of (2-Chloro-2-methylpropyl)benzene, focusing on six unique fields:

Pharmaceutical Intermediates

(2-Chloro-2-methylpropyl)benzene is often used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of the benzene ring into complex molecules, which can be crucial for the development of drugs with specific therapeutic properties. This compound can be a building block for the synthesis of anti-inflammatory, analgesic, and antimicrobial agents .

Organic Synthesis

In organic chemistry, (2-Chloro-2-methylpropyl)benzene serves as a versatile reagent. It is used in the formation of carbon-carbon bonds, which is a fundamental step in the synthesis of complex organic molecules. Its reactivity makes it valuable in the preparation of various organic compounds, including those used in materials science and polymer chemistry .

Material Science

This compound is utilized in the development of advanced materials. Its incorporation into polymer matrices can enhance the physical properties of the resulting materials, such as thermal stability and mechanical strength. Researchers explore its potential in creating high-performance plastics and resins .

Agricultural Chemicals

(2-Chloro-2-methylpropyl)benzene is also investigated for its role in the synthesis of agrochemicals. It can be a precursor in the production of herbicides, insecticides, and fungicides. These chemicals are essential for protecting crops from pests and diseases, thereby improving agricultural productivity .

Environmental Chemistry

In environmental chemistry, this compound is studied for its behavior and fate in the environment. Understanding its degradation pathways and potential environmental impact is crucial for assessing its safety and developing strategies for pollution control. Research in this area helps in designing environmentally friendly chemicals and remediation techniques .

Chemical Engineering

Chemical engineers utilize (2-Chloro-2-methylpropyl)benzene in process development and optimization. Its properties are studied to improve reaction efficiencies and yields in industrial processes. This research is vital for scaling up laboratory reactions to commercial production levels, ensuring cost-effectiveness and sustainability .

Wirkmechanismus

Target of Action

The primary target of (2-Chloro-2-methylpropyl)benzene is the benzene ring . The benzene ring is a crucial component of many organic compounds and plays a significant role in various chemical reactions.

Mode of Action

The compound interacts with its target through a process known as the Friedel-Crafts alkylation . This reaction involves the introduction of an alkyl group onto the benzene ring. The reaction is carried out by treating an aromatic compound with an alkyl chloride, in the presence of AlCl3 to generate a carbocation electrophile . The aluminum chloride catalyzes the reaction by helping the alkyl halide to generate a carbocation .

Biochemical Pathways

The Friedel-Crafts alkylation reaction is a key step in the synthesis of various organic compounds . The introduction of an alkyl group onto the benzene ring can lead to the formation of a wide range of products, depending on the specific alkyl group and the conditions of the reaction .

Result of Action

The result of the action of (2-Chloro-2-methylpropyl)benzene is the formation of a new compound with an alkyl group attached to the benzene ring . This can lead to changes in the properties of the original compound, potentially making it more reactive or altering its physical and chemical properties.

Action Environment

The action of (2-Chloro-2-methylpropyl)benzene can be influenced by various environmental factors. For example, the presence of other substances in the reaction environment can affect the efficiency and outcome of the Friedel-Crafts alkylation . Additionally, factors such as temperature and pressure can also have an impact on the reaction .

Safety and Hazards

(2-Chloro-2-methylpropyl)benzene is a highly flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed in a dry and well-ventilated place . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Eigenschaften

IUPAC Name |

(2-chloro-2-methylpropyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKBSXVBAHEQHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304605 | |

| Record name | 1-phenyl-2-chloro-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-2-methylpropyl)benzene | |

CAS RN |

1754-74-1 | |

| Record name | NSC166451 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-phenyl-2-chloro-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,9'-Spirobi[9H-fluorene], 2,2',7,7'-tetrakis([1,1'-biphenyl]-4-yl)-](/img/structure/B3048503.png)

![Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]-](/img/structure/B3048513.png)

![4-Piperidinol, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-, (3R,4S)-rel-](/img/structure/B3048520.png)